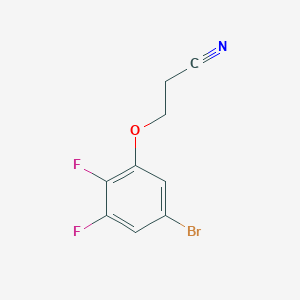
1-Bromo-2-(tert-butoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(tert-butoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is a cyclopentane derivative where a bromine atom and a tert-butoxy group are attached to the cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)cyclopentane can be synthesized through various organic reactions. One common method involves the bromination of 2-(tert-butoxy)cyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(tert-butoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted cyclopentane derivatives.
Elimination: Alkenes such as 1-tert-butoxycyclopentene.
Oxidation: Oxidized products like tert-butoxycyclopentanone.
Reduction: Reduced products like 2-(tert-butoxy)cyclopentanol.
Applications De Recherche Scientifique
1-Bromo-2-(tert-butoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of specialized polymers and materials.
Chemical Biology: As a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in the formation of an alkene. The tert-butoxy group can stabilize reaction intermediates through electron-donating effects, influencing the overall reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(tert-butyl)cyclopentane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-2-(ethoxy)cyclopentane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(tert-butoxy)cyclopentane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects. This can influence the compound’s reactivity and stability compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C9H17BrO |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8H,4-6H2,1-3H3 |
Clé InChI |
ABNHTCBZVXJAJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)


![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)



![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)

